5-(3-Phenylallylidene)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Phenylallylidene)-2-thioxoimidazolidin-4-one is a heterocyclic compound with the molecular formula C12H10N2OS. This compound is part of the imidazolidinone family, characterized by a five-membered ring containing nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Phenylallylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of 3-phenylacrolein with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the imidazolidinone ring. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acetic acid .
Industrial Production Methods: This could include using continuous flow reactors to improve yield and reduce reaction time, as well as employing more efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Phenylallylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form the corresponding imidazolidine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Nitro- or halogen-substituted phenyl derivatives.
Scientific Research Applications
5-(3-Phenylallylidene)-2-thioxoimidazolidin-4-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(3-Phenylallylidene)-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the phenylallylidene moiety can interact with hydrophobic pockets in biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
5-Benzylideneimidazolidine-2,4-dione: Similar structure but lacks the thioxo group, leading to different chemical reactivity and biological activity.
5-(3-Phenylprop-2-en-1-ylidene)imidazolidine-2,4-dione: Similar structure but with a different spacer length, affecting its UV absorption properties.
Uniqueness: 5-(3-Phenylallylidene)-2-thioxoimidazolidin-4-one is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C12H10N2OS |
---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
(5E)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H10N2OS/c15-11-10(13-12(16)14-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,13,14,15,16)/b7-4+,10-8+ |
InChI Key |
LGQKHJZJGVVDAQ-DAAQNPAKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)NC(=S)N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.